Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

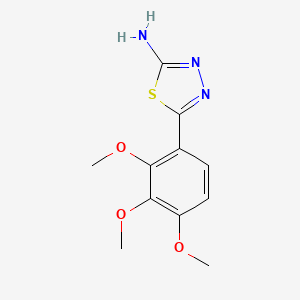

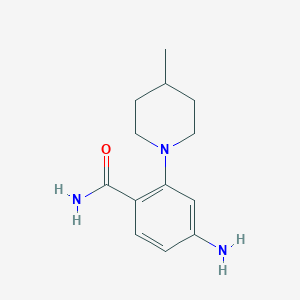

“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the CAS Number: 1024368-23-7 . Its IUPAC name is methyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]sulfanyl}acetate . The molecular weight of this compound is 285.67 .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of organic compounds containing fluorine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClF3NO2S/c1-16-7 (15)4-17-8-6 (10)2-5 (3-14-8)9 (11,12)13/h2-3H,4H2,1H3 .

Chemical Reactions Analysis

The synthesis of trifluoromethylpyridines involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Efficient Synthesis Methodologies

An efficient access to heterocyclic acetate cores, including pyridin- and pyrimidin-2-yl acetates, has been developed, showcasing the utility of halogen reactivity differences in synthesizing such compounds. This methodology provides a high-yielding route suitable for large-scale synthesis, potentially applicable to methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate analogs (Morgentin et al., 2009).

Novel Pharmacophore Models

Research into novel pharmacophore models for glucagon-like peptide 1 receptor agonists identified heterocyclic small molecules, indicating the potential of related molecules in medicinal chemistry and as anti-diabetic treatment agents (Gong et al., 2011).

Regioselective Synthesis of Nicotinic Acid Derivatives

A study demonstrated the regioselective synthesis of RF-containing nicotinic acid derivatives from 3-(polyfluoroacyl)chromones, highlighting a novel approach to synthesizing such compounds which could extend to related this compound derivatives (Sosnovskikh et al., 2008).

Synthesis of Pyrazolo[4,3-c]pyridines

A method for constructing pyrazolo[4,3-c]pyridines using methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block was described, indicating the versatility of such compounds in synthesizing complex heterocyclic structures (Prezent et al., 2016).

Cyclization to Pyridin-2(1H)-ones

The conversion of 2-chloro-N-(3-oxoalkenyl)acetamides into pyridin-2(1H)-ones via cyclization, incorporating heteroarylsulfanyl groups, showcases another application in synthesizing novel heterocyclic compounds, potentially relevant to the chemistry of this compound (Savchenko et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAOQFSVNMEAGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408045 |

Source

|

| Record name | SBB054255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024368-23-7 |

Source

|

| Record name | SBB054255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)